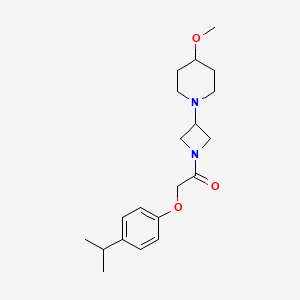![molecular formula C17H19N3O2 B2602674 2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448033-24-6](/img/structure/B2602674.png)
2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolopyrimidine derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Chemical Properties and Reactivity : The study of pyrimidinones and related compounds has unveiled their antimicrobial, antitumor, and enzyme inhibitory activities. These findings suggest their potential as scaffolds for developing new therapeutic agents. For instance, compounds have shown significant cytotoxic activities against a panel of human tumor cell lines, indicating their potential in cancer therapy (M. Edrees et al., 2010).
Applications in Medicinal Chemistry
Antimicrobial and Antitumor Activities : Several studies have synthesized novel compounds exhibiting promising antimicrobial and antitumor properties. This includes the development of pyrimidinone and oxazinone derivatives, highlighting their relevance in designing new drugs with potential antibacterial and antifungal activities (A. Hossan et al., 2012).
Anti-HIV-1 Activity : Research into pyrimidin-4(3H)-ones derivatives has identified compounds with virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), showcasing the role of these molecules in antiviral drug development (M. Novikov et al., 2004).
Material Science and Organic Synthesis
Polyimide Synthesis : Pyridine-containing polyimides have been synthesized using pyrimidinone-related compounds, demonstrating good thermal stability and mechanical properties. These materials could find applications in electronics and aerospace industries due to their robustness and durability (Xiaolong Wang et al., 2006).
Solvent Effects on Photokinetics : The study of pyrimidinones under different solvents reveals significant insights into their photophysical and photochemical properties, essential for understanding DNA damage and repair mechanisms in relation to UV exposure. Such research can contribute to the fields of photobiology and photomedicine (G. Ryseck et al., 2013).
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)13-3-5-15(6-4-13)22-10-17(21)20-8-14-7-18-11-19-16(14)9-20/h3-7,11-12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFPKIRYXFOEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)


![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)


![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)

![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)
![N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide](/img/structure/B2602611.png)

